PF-1163A PF-1163A PF-1163A is a depsipeptide antifungal isolated from Penicillium that inhibits ergosterol synthesis (IC50 = 12 ng/ml). In S. cerevisiae transfected with ERG biosynthesis genes, PF-1163 inhibits ERG25p, a C-4 methyl oxidase in the ERG biosynthetic pathway, with a MIC value of 12.5 µg/ml, while a strain overexpressing ERG25p is resistant. It inhibits growth of C. albicans (MIC = 8 µg/ml) but not of other Candida strains, A. fumigatus, or HepG2 cells. It also acts synergistically with fluconazole to reduce growth of azole-resistant C. albicans (MICs = 1 and 0.0078 µg/ml alone and in combination, respectively). PF-1163A is a more polar form of PF-1163B.
Brand Name: Vulcanchem
CAS No.: 258871-59-9
VCID: VC21237550
InChI: InChI=1S/C27H43NO6/c1-4-7-22(30)19-24-13-10-20(2)8-5-6-9-26(31)28(3)25(27(32)34-24)18-21-11-14-23(15-12-21)33-17-16-29/h11-12,14-15,20,22,24-25,29-30H,4-10,13,16-19H2,1-3H3/t20-,22+,24+,25+/m1/s1
SMILES: CCCC(CC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O
Molecular Formula: C27H43NO6
Molecular Weight: 477.6 g/mol

PF-1163A

CAS No.: 258871-59-9

Cat. No.: VC21237550

Molecular Formula: C27H43NO6

Molecular Weight: 477.6 g/mol

* For research use only. Not for human or veterinary use.

PF-1163A - 258871-59-9

Specification

Description PF-1163A is a depsipeptide antifungal isolated from Penicillium that inhibits ergosterol synthesis (IC50 = 12 ng/ml). In S. cerevisiae transfected with ERG biosynthesis genes, PF-1163 inhibits ERG25p, a C-4 methyl oxidase in the ERG biosynthetic pathway, with a MIC value of 12.5 µg/ml, while a strain overexpressing ERG25p is resistant. It inhibits growth of C. albicans (MIC = 8 µg/ml) but not of other Candida strains, A. fumigatus, or HepG2 cells. It also acts synergistically with fluconazole to reduce growth of azole-resistant C. albicans (MICs = 1 and 0.0078 µg/ml alone and in combination, respectively). PF-1163A is a more polar form of PF-1163B.
CAS No. 258871-59-9
Molecular Formula C27H43NO6
Molecular Weight 477.6 g/mol
IUPAC Name (3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione
Standard InChI InChI=1S/C27H43NO6/c1-4-7-22(30)19-24-13-10-20(2)8-5-6-9-26(31)28(3)25(27(32)34-24)18-21-11-14-23(15-12-21)33-17-16-29/h11-12,14-15,20,22,24-25,29-30H,4-10,13,16-19H2,1-3H3/t20-,22+,24+,25+/m1/s1
Standard InChI Key SDBGPLZSWIQIOV-VQPAQMSKSA-N
Isomeric SMILES CCC[C@@H](C[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O
SMILES CCCC(CC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O
Canonical SMILES CCCC(CC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O

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